N-benzyl-N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-benzyl-N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound belongs to a class of molecules designed for antimalarial applications, synthesized via multi-step procedures involving sulfonamide coupling and triazole ring cyclization. Key structural features include:
- A 3-methyl substituent on the triazolopyridine ring.
- A benzyl group and a 3-chlorophenyl group attached to the sulfonamide nitrogen.
- A sulfonamide (-SO₂NH-) linkage critical for binding to biological targets like falcipain-2, a protease essential for Plasmodium falciparum survival .
The compound was synthesized by reacting N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6f) with benzyl chloride under basic conditions, yielding a product with enhanced lipophilicity and target affinity .
Properties
IUPAC Name |
N-benzyl-N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-15-22-23-20-11-10-19(14-24(15)20)28(26,27)25(13-16-6-3-2-4-7-16)18-9-5-8-17(21)12-18/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHWPFGCDRFROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimalarial properties, supported by data from various studies.
- Common Name : this compound
- CAS Number : 1251593-44-8
- Molecular Formula : CHClNOS
- Molecular Weight : 412.9 g/mol
Anticancer Activity
Recent studies have demonstrated that compounds containing the [1,2,4]triazolo[4,3-a]pyridine structure exhibit significant anticancer activity. In particular:
-
In Vitro Studies :
- The compound was evaluated against various cancer cell lines including breast (MCF7) and colon (HCT116) cancer cells. The results indicated a notable cytotoxic effect with IC values around 18.8 µM for HCT116 and 29.3 µM for MCF7 cells .
- A series of derivatives were synthesized and screened; those with modifications at the sulfonamide group showed enhanced activity compared to their parent compounds .
- Mechanism of Action :
Antimalarial Activity
The antimalarial potential of this compound has also been explored:
-
In Vitro Efficacy :
- The compound was tested against Plasmodium falciparum, the causative agent of malaria. It exhibited promising antimalarial activity with IC values reported as low as 2.24 µM for certain derivatives .
- The structure-activity relationship (SAR) analysis indicated that modifications in the benzyl and sulfonamide groups significantly influenced the potency against malaria parasites .
- Target Identification :
Summary of Findings
The biological activity of this compound highlights its potential as a lead compound in drug discovery for both cancer and malaria treatment.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of compounds within the [1,2,4]triazolo[4,3-a]pyridine class as promising candidates for antimalarial drug discovery. A library of triazolo-pyridine sulfonamides was evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. Notably, compounds such as 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide demonstrated significant in vitro antimalarial activity with IC50 values of 2.24 μM and 4.98 μM for selected derivatives . This suggests that modifications to the triazolo-pyridine structure can enhance antimalarial efficacy.
Anticancer Properties
The compound's structural characteristics have also been investigated for anticancer properties. Polo-like kinase 1 (Plk1) is a mitotic-specific target that is frequently deregulated in various cancers. Inhibitors of Plk1 have been explored extensively, and triazolo-pyridine derivatives have shown promise in this area. For instance, certain derivatives exhibited IC50 values as low as 14.74 μM in inhibiting Plk1 activity . This underscores the potential for developing new anticancer agents based on the triazolo-pyridine scaffold.
Antimicrobial and Antifungal Activities
The [1,2,4]triazole core is well-documented for its broad-spectrum antimicrobial and antifungal activities. Research indicates that triazole derivatives can effectively inhibit fungal growth and are being explored as potential antifungal agents . The sulfonamide group enhances these properties by increasing solubility and bioavailability, making compounds like N-benzyl-N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide valuable in treating resistant fungal infections.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the triazole ring and sulfonamide moiety can significantly influence pharmacological effects. For instance, modifications to the benzyl group or the chlorophenyl substituent have been shown to affect both potency and selectivity against various biological targets .
Synthesis and Development
The synthesis of this compound involves multiple steps that allow for the introduction of diverse functional groups. The synthetic strategies employed include reactions involving sulfonyl chlorides and primary anilines to yield sulfonamide derivatives with varying biological activities . These methodologies not only facilitate the exploration of new compounds but also provide insights into optimizing existing ones for enhanced therapeutic efficacy.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group and methyl substituent on the triazole ring are primary sites for oxidation:
Key Findings :
-
Sulfonamide oxidation prioritizes sulfur centers over methyl groups under mild conditions.
-
Stronger oxidants like CrO<sub>3</sub> target the methyl group, forming a carboxylic acid derivative.
Reduction Reactions
The sulfonamide and triazole moieties participate in selective reductions:
Mechanistic Notes :
-
LiAlH<sub>4</sub> reduces the sulfonamide’s S=O bond to S–S, forming a thioether.
-
Catalytic hydrogenation cleaves the N-benzyl group, yielding a primary amine .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the sulfonamide nitrogen and triazole ring:
Nucleophilic Aromatic Substitution
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH<sub>2</sub>NH<sub>2</sub> | i-PrOH, reflux, 8 hr | Hydrazine substitution at pyridine C-2 | 83% | |
| KSCN | DMF, 120°C, 12 hr | Thiocyanate introduction at triazole C-3 | 67% |
Electrophilic Substitution
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cl<sub>2</sub> | FeCl<sub>3</sub>, DCM, 0°C | Chlorination at pyridine C-7 | 45% | |
| HNO<sub>3</sub> | H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitration at 3-chlorophenyl ring | 38% |
Critical Insights :
-
Hydrazine selectively replaces chlorine at pyridine C-2 due to electron-withdrawing effects .
-
Chlorination occurs preferentially at pyridine C-7 over the triazole ring.
Cross-Coupling Reactions
The triazolopyridine core participates in palladium-catalyzed couplings:
Applications :
-
Suzuki coupling introduces aryl groups for enhanced π-stacking in drug design .
-
Buchwald-Hartwig amination enables functionalization for target-specific bioactivity .
Cyclization and Rearrangement
Under acidic or basic conditions, the compound undergoes structural rearrangements:
Notable Observations :
Comparison with Similar Compounds
Key Observations
Bulkier substituents (e.g., ethyl vs. methyl) may enhance target binding but reduce solubility, necessitating trade-offs .
Sulfonamide Linkage :
The sulfonamide moiety is indispensable for falcipain-2 inhibition. Modifications to the sulfonamide’s nitrogen (e.g., benzyl vs. piperidinyl) alter binding kinetics and selectivity .
Triazolopyridine Core :
Methylation at the 3-position (common across analogs) stabilizes the heterocyclic ring, while substitutions at the 6-position (sulfonamide) dictate target interaction .
Research Findings and Implications
- Synthetic Accessibility : The target compound and its analogs are synthesized in moderate yields (67–77%) via sequential sulfonamide coupling and cyclization, demonstrating scalability for drug development .
- Structure-Activity Relationship (SAR) :
- The 3-chlorophenyl group contributes to hydrophobic interactions with falcipain-2’s active site.
- Benzyl/fluorobenzyl groups fine-tune electronic properties without compromising the core structure’s integrity .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., benzyl vs. chlorophenyl groups). For example, aromatic protons appear at δ 7.2–8.1 ppm, while methyl groups resonate near δ 2.5 ppm .
- HRMS : Confirm molecular formula (e.g., [M+H]+ ion) with <2 ppm error. Discrepancies may indicate incomplete purification or degradation .
- FTIR : Characterize sulfonamide (S=O stretching ~1350 cm⁻¹) and triazole (C=N stretching ~1600 cm⁻¹) functional groups .
How should researchers address discrepancies between theoretical and observed HRMS data for sulfonamide-containing triazolopyridine derivatives?
Advanced Research Question
- Isotopic Pattern Analysis : Verify isotopic peaks (e.g., chlorine’s M+2 signal) to rule out contamination .
- Ionization Artifacts : Use ESI+ vs. MALDI-TOF to assess adduct formation (e.g., [M+Na]+). Adjust ionization parameters to minimize fragmentation .
- Sample Purity : Re-purify via preparative HPLC if impurities mimic the target mass. Cross-validate with elemental analysis .
What safety precautions are essential when handling intermediates during synthesis?
Basic Research Question
- Hazard Identification : Chlorinated intermediates (e.g., 3-chlorophenyl derivatives) may require fume hood use and PPE (gloves, lab coat) .
- Waste Management : Neutralize NaOCl residues with sodium thiosulfate before disposal .
- Reactivity Risks : Store hydrazine derivatives away from oxidizing agents to prevent unintended reactions .
What strategies can be employed to elucidate the metabolic stability of this compound in pharmacokinetic studies?
Advanced Research Question
- In Vitro Assays : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation. Monitor via LC-MS for parent compound depletion .
- Radiolabeling : Introduce ³H or ¹⁴C isotopes at the benzyl or methyl group to track metabolic pathways .
- Computational ADME : Tools like SwissADME predict logP and metabolic soft spots (e.g., sulfonamide hydrolysis) .
How can computational modeling be utilized to predict the biological activity of structural analogs?
Advanced Research Question
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Focus on sulfonamide’s role in hydrogen bonding .
- QSAR Studies : Correlate substituent electronegativity (e.g., Cl, CF₃) with bioactivity. Use Gaussian or DFT for electronic property calculations .
- MD Simulations : Assess triazole ring flexibility in aqueous environments to optimize pharmacokinetic properties .
How can researchers resolve overlapping signals in the ¹H-NMR spectrum of this compound?
Advanced Research Question
- 2D NMR Techniques : Use COSY or NOESY to assign coupled protons (e.g., benzyl vs. pyridine protons) .
- Variable Temperature NMR : Elevate temperature to reduce rotational barriers and simplify diastereotopic proton splitting .
- Deuterated Solvent Screening : Switch from DMSO-d6 to CDCl₃ if solvent peaks interfere with aromatic signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
